Cas no 10241-97-1 (5-Methylindole-2-carboxylic acid)

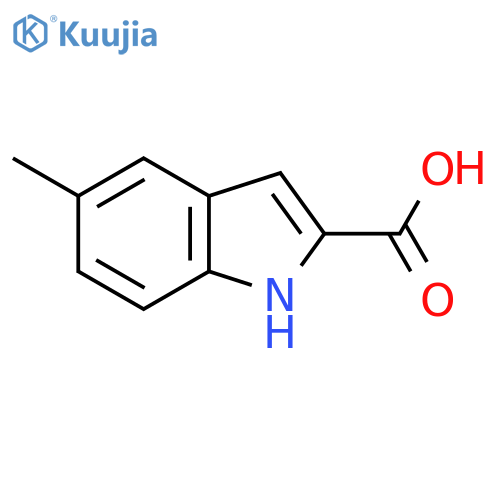

10241-97-1 structure

商品名:5-Methylindole-2-carboxylic acid

5-Methylindole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Methyl-1H-indole-2-carboxylic acid

- 5-METHYLINDOLE-2-CARBOXYLIC ACID

- NSC 88873

- 5-Methyl-2-indolecarboxylic acid

- 1H-Indole-2-carboxylic acid, 5-methyl-

- DAITVOCMWPNFTL-UHFFFAOYSA-N

- NSC88873

- 5-ME-ICA

- Oprea1_147382

- DAITVOCMWPNFTL-UHFFFAOYSA-

- 5-methyl indole-2-carboxylic acid

- STK158245

- SBB028490

- BDBM50009123

- BBL022372

- TRA0043763

- RP23710

- CS-W

- NSC-88873

- CS-W007370

- SCHEMBL704614

- SY031705

- 5-Methyl-1H-indole-2-carboxylic acid #

- EN300-28968

- MFCD00047166

- Z235352033

- FS-3375

- M-4060

- 5-METHYLINDOLE-2-CARBOXYLICACID

- NCGC00338875-01

- Q27454588

- A856951

- DTXSID20293351

- 4BY

- FT-0620657

- BB 0248950

- 10241-97-1

- AB01331621-02

- AMY31808

- AF-960/00469027

- CHEMBL23328

- AKOS000198799

- InChI=1/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)

- FT-0620610

- 5-Methyl-1h-indole-2-carboxylic acid;

- 5-Methylindole-2-carboxylic acid

-

- MDL: MFCD00047166

- インチ: 1S/C10H9NO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11H,1H3,(H,12,13)

- InChIKey: DAITVOCMWPNFTL-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC2C=C(C)C=CC=2N1)=O

- BRN: 144055

計算された属性

- せいみつぶんしりょう: 175.06300

- どういたいしつりょう: 175.063

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1

- ひょうめんでんか: 0

- 互変異性体の数: 7

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 色と性状: クリーム色ライトブラウン結晶粉末

- 密度みつど: 1.34

- ゆうかいてん: 236-238°C (dec.)

- ふってん: 421.2 ºC at 760 mmHg

- フラッシュポイント: 208.5 ºC

- 屈折率: 1.696

- すいようせい: Soluble in ethanol (50 mg/ml). Insoluble in water.

- PSA: 53.09000

- LogP: 2.17450

- ようかいせい: 水に溶けない

5-Methylindole-2-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501a - 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- セキュリティ用語:S26;S36

- ちょぞうじょうけん:Sealed in dry,2-8°C

- リスク用語:R36/37/38

5-Methylindole-2-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Methylindole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28968-50.0g |

5-methyl-1H-indole-2-carboxylic acid |

10241-97-1 | 95% | 50.0g |

$762.0 | 2023-02-14 | |

| Enamine | EN300-28968-100.0g |

5-methyl-1H-indole-2-carboxylic acid |

10241-97-1 | 95% | 100.0g |

$1507.0 | 2023-02-14 | |

| eNovation Chemicals LLC | D553439-1g |

5-Methyl-1H-indole-2-carboxylic acid |

10241-97-1 | 97% | 1g |

$144 | 2023-09-03 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QS785-200mg |

5-Methylindole-2-carboxylic acid |

10241-97-1 | 98% | 200mg |

¥63.0 | 2022-06-09 | |

| Enamine | EN300-28336320-0.05g |

5-methyl-1H-indole-2-carboxylic acid |

10241-97-1 | 95% | 0.05g |

$19.0 | 2023-09-06 | |

| Enamine | EN300-28336320-2.5g |

5-methyl-1H-indole-2-carboxylic acid |

10241-97-1 | 95% | 2.5g |

$46.0 | 2023-09-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53240-250mg |

5-Methyl-1H-indole-2-carboxylic acid |

10241-97-1 | 250mg |

¥66.0 | 2021-09-08 | ||

| eNovation Chemicals LLC | D516764-100g |

5-methylindole-2-carboxylic acid |

10241-97-1 | 97% | 100g |

$3000 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1101874-10G |

5-methyl-1H-indole-2-carboxylic acid |

10241-97-1 | 97% | 10g |

$100 | 2024-07-21 | |

| TRC | M313590-250mg |

5-Methylindole-2-carboxylic acid |

10241-97-1 | 250mg |

$64.00 | 2023-05-17 |

5-Methylindole-2-carboxylic acid 関連文献

-

Shahinda S. R. Alsayed,Shichun Lun,Anders W. Bailey,Amreena Suri,Chiang-Ching Huang,Mauro Mocerino,Alan Payne,Simone Treiger Sredni,William R. Bishai,Hendra Gunosewoyo RSC Adv. 2021 11 15497

10241-97-1 (5-Methylindole-2-carboxylic acid) 関連製品

- 37033-93-5(5-Ethylindole-2-carboxylic Acid)

- 93-10-7(Quinoline-2-carboxylic acid)

- 103027-96-9(4-Carboxyindole-2-carboxylicacid)

- 800401-65-4(1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid)

- 18474-60-7(7-Methyl-1H-indole-2-carboxylic acid)

- 18474-59-4(6-Methyl-1H-indole-2-carboxylic acid)

- 103027-97-0(1H-indole-2,6-dicarboxylic acid)

- 117140-77-9(Indole-2,5-dicarboxylic Acid)

- 1477-50-5(Indole-2-carboxylic acid)

- 18474-57-2(4-Methyl-1H-indole-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:10241-97-1)5-Methylindole-2-carboxylic acid

清らかである:99%

はかる:5g

価格 ($):169.0